(6-Nitro-1,3-dioxo-1,3-dihydro-benzo[d]isothiazol-2-yl)-acetic acid methyl ester
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Overview
Description
METHYL 2-(6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a benzisothiazole ring, and an acetate group. Its chemical formula is C10H8N2O6S, and it is known for its potential in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1,2-benzisothiazol-3(2H)-one, followed by esterification with methyl acetate. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of esters or amides.
Scientific Research Applications
METHYL 2-(6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which METHYL 2-(6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo redox reactions, which may generate reactive oxygen species (ROS) that can damage cellular components. Additionally, the benzisothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-HYDROXYPROPANOATE: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
1,2-BENZISOTHIAZOL-3(2H)-ONE: A simpler compound that lacks the nitro and acetate groups, used primarily as an antimicrobial agent.
Uniqueness
METHYL 2-(6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry, while its potential biological activities make it a valuable compound for pharmaceutical research.
Properties
Molecular Formula |
C10H8N2O6S |
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Molecular Weight |
284.25 g/mol |
IUPAC Name |
methyl 2-(6-nitro-1,3-dioxo-1,2-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C10H8N2O6S/c1-18-9(13)5-11-10(14)7-3-2-6(12(15)16)4-8(7)19(11)17/h2-4H,5H2,1H3 |
InChI Key |
XVDYULYPXSAYOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(S1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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